

Application Notes and Protocols for ZD 7155 in Blocking Angiotensin II Signaling

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Compound of Interest

Compound Name: ZD 7155

Cat. No.: B15569243

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These application notes provide a comprehensive guide for utilizing **ZD 7155**, a potent and selective antagonist of the Angiotensin II Type 1 (AT1) receptor, in cellular signaling studies. Detailed protocols for key experiments are provided to facilitate the investigation of Angiotensin II (Ang II) pathway blockade.

Introduction

Angiotensin II is a crucial octapeptide hormone in the renin-angiotensin system (RAS), playing a significant role in blood pressure regulation and the pathophysiology of cardiovascular diseases.[1] Its effects are primarily mediated through the G protein-coupled AT1 receptor.[2] **ZD 7155** is a selective, non-peptide competitive antagonist for the AT1 receptor, demonstrating higher potency and a longer duration of action compared to the prototype antagonist, losartan. [2][3] These characteristics make **ZD 7155** a valuable tool for in vitro studies aimed at understanding the physiological and pathological roles of Ang II signaling.

Mechanism of Action

ZD 7155 selectively binds to the AT1 receptor, competitively inhibiting the binding of Angiotensin II. This blockade prevents the conformational change in the receptor that is necessary for the activation of downstream signaling cascades. The primary signaling pathway initiated by Ang II binding to the AT1 receptor involves the activation of Gq/11 proteins, leading to the stimulation of phospholipase C (PLC). PLC then catalyzes the hydrolysis of

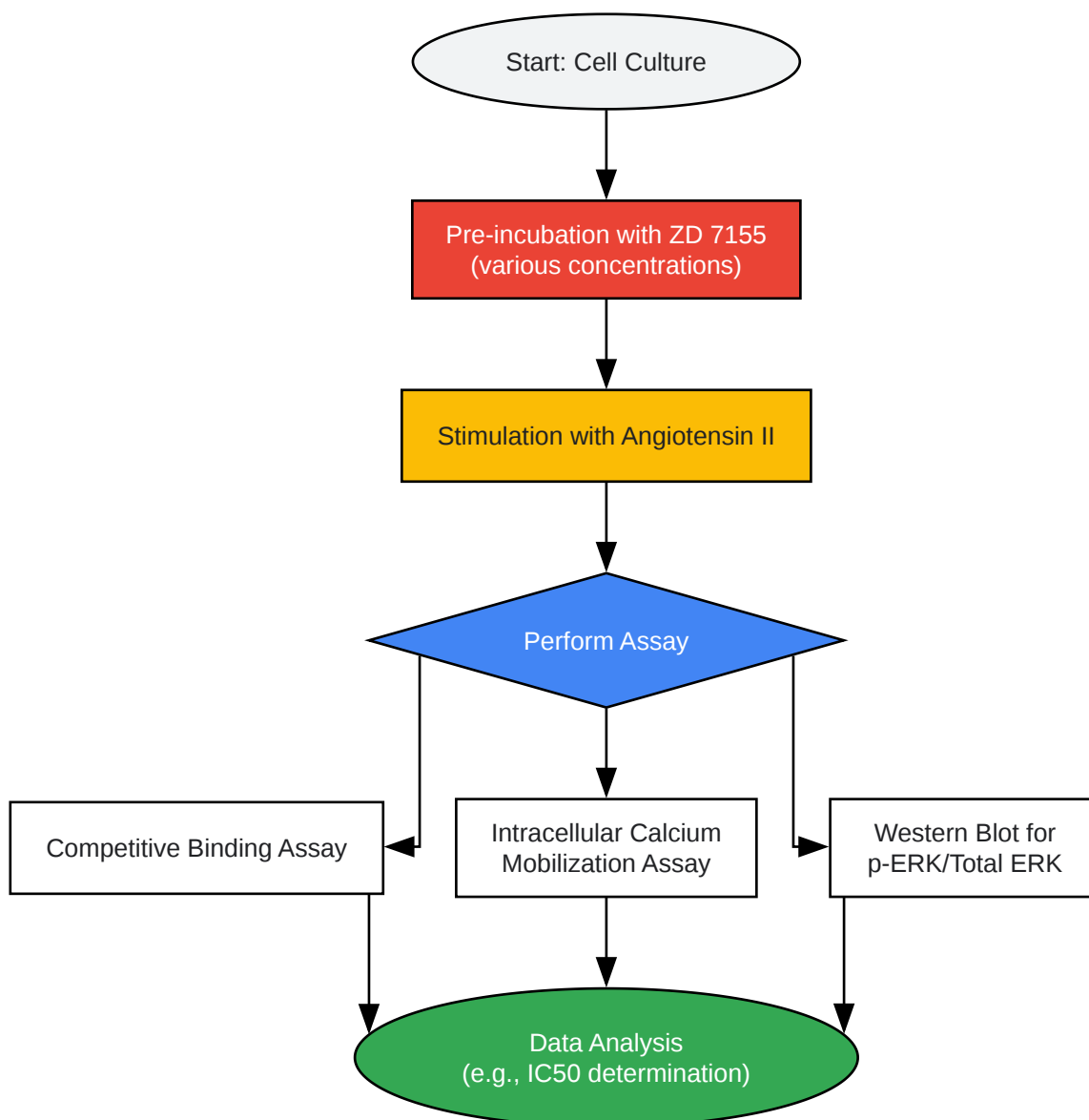
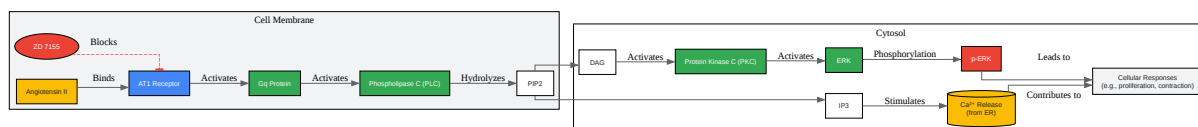
phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca^{2+}), while DAG activates protein kinase C (PKC).[2] By blocking the initial binding of Ang II, **ZD 7155** effectively inhibits this entire cascade.

Data Presentation

The inhibitory potency of **ZD 7155** is typically quantified by its half-maximal inhibitory concentration (IC_{50}), which represents the concentration of the antagonist required to inhibit 50% of the specific binding of a radiolabeled ligand or to block 50% of the functional response induced by an agonist.

Parameter	Cell Line/Tissue	Value (nM)	Assay Type
IC_{50}	Guinea pig adrenal gland membranes	3.8	^{125}I -Angiotensin II competitive binding
IC_{50}	COS-1 cells	3 - 4	Inhibition of Ang II-induced calcium response

Mandatory Visualizations



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